molecular formula C16H19NO3 B13831528 benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B13831528
M. Wt: 273.33 g/mol
InChI Key: PECCPMURUGQWAT-OKILXGFUSA-N
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Description

Benzyl (1R,5S)-3-oxo-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of acetonedicarboxylic acid with glutaraldehyde and benzylamine. The reaction is carried out in a mixture of acetic acid and water at room temperature . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the bicyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+

InChI Key

PECCPMURUGQWAT-OKILXGFUSA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)C[C@H](C1)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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